Lower Lipophilicity (LogP) Compared to the Non-Fluorinated and 3-Chloro Analogs
The fluorine substituent at the pyridine 3-position reduces the calculated LogP by approximately 0.56 units compared to the non-fluorinated analog and by approximately 0.51 units compared to the 3-chloro analog. This lower lipophilicity can improve aqueous solubility and reduce non-specific protein binding, which are desirable attributes in fragment-based lead generation. The data are derived from vendor-provided predictive chemistry calculations .
| Evidence Dimension | Octanol-water partition coefficient (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 1.457 |
| Comparator Or Baseline | Non-fluorinated analog (CAS 199296-39-4) LogP = 2.018; 3-chloro analog (CAS 1860475-30-4) LogP = 1.971 |
| Quantified Difference | ΔLogP = −0.56 (vs. non-fluorinated); ΔLogP = −0.51 (vs. 3-chloro) |
| Conditions | Predicted LogP values from supplier databases; no experimental determination details provided. |
Why This Matters
A LogP difference of >0.5 log units is substantial in medicinal chemistry, as it can shift a compound across key drug-likeness thresholds (e.g., Lipinski's Rule of 5) and significantly impact permeability, solubility, and metabolic clearance.
